CID 78064316

Description

CID 78064316 (PubChem Compound Identifier 78064316) is a chemical compound whose structural and functional properties are documented in analytical studies. The CID system, as noted in , serves as a standardized identifier for chemical entities in databases like PubChem, facilitating cross-referencing in research .

Properties

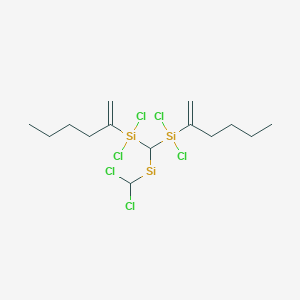

Molecular Formula |

C14H24Cl6Si3 |

|---|---|

Molecular Weight |

489.3 g/mol |

InChI |

InChI=1S/C14H24Cl6Si3/c1-5-7-9-11(3)22(17,18)14(21-13(15)16)23(19,20)12(4)10-8-6-2/h13-14H,3-10H2,1-2H3 |

InChI Key |

QYTSVKVRCVQFNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)[Si](C([Si]C(Cl)Cl)[Si](C(=C)CCCC)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78064316” involves multiple steps, including the reaction of specific aromatic amides under controlled conditions. The process typically requires precise temperature control and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous monitoring of reaction parameters, and advanced purification techniques to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78064316” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, including controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Compound “CID 78064316” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

Comparison with Other Similar Compounds: Compound “CID 78064316” can be compared with other similar compounds based on its structure, properties, and applications. Similar compounds may include those with analogous functional groups or similar biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of CID 78064316 with structurally or functionally related compounds is outlined below, based on methodologies and data from analogous studies in the evidence.

Table 1: Structural and Physicochemical Comparisons

Key Findings

Functional Overlaps: Both CID 57892468 and CID 59200652 exhibit CYP1A2 inhibitory activity, a common feature in xenobiotic metabolism modulation. If this compound shares similar functional groups (e.g., aromatic rings or halogen substituents), it may also interact with cytochrome P450 enzymes .

Synthetic Pathways : CID 57892468 is synthesized via amidation reactions with high purity (99%) , while CID 59200652 uses lithiation-bromination steps . This compound’s vacuum distillation profile (, Figure 1C) suggests a purification method distinct from these examples .

Structural similarities to hazardous compounds (e.g., halogenated aromatics in ) warrant caution in handling .

Research Implications and Limitations

- Gaps in Data : The absence of explicit structural or bioactivity data for this compound limits direct comparisons. Further studies using nuclear magnetic resonance (NMR) or X-ray crystallography are needed to resolve its configuration.

- Methodological Consistency : –14 emphasize standardized reporting of synthetic steps and compound characterization, which are critical for replicating studies on this compound .

- Regulatory Considerations : As per , structural analogs must be evaluated for pharmacokinetic and toxicological profiles before clinical applications .

Q & A

How can I formulate a focused research question for studying the chemical properties or biological activity of CID 78064316?

Answer: A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and incorporate frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For this compound, narrow the scope by defining measurable outcomes (e.g., "How does the molecular structure of this compound influence its binding affinity to Protein X compared to analog Compound Y?"). Avoid vague terms and ensure the question addresses a knowledge gap in existing literature. Pilot-testing the question with peers or advisors can refine its clarity and feasibility .

What strategies are effective for conducting a systematic literature review on this compound?

Answer:

Begin by identifying primary sources (peer-reviewed journals, patents) and secondary sources (reviews, meta-analyses) using databases like PubMed or SciFinder. Use Boolean operators to combine keywords (e.g., "this compound AND synthesis AND cytotoxicity"). Critically evaluate sources for reliability, prioritizing studies with robust experimental designs and reproducibility. Document gaps, contradictions, and emerging trends, such as conflicting results in solubility or toxicity profiles. Tools like citation management software (EndNote, Zotero) streamline organization and ensure proper attribution .

How should I design reproducible experiments to investigate this compound’s mechanisms of action?

Answer:

Adopt a modular experimental design with clear controls and replicates. For example, in vitro assays should specify cell lines, incubation times, and solvent concentrations to minimize variability. Include negative controls (e.g., untreated cells) and positive controls (known inhibitors). Document protocols in detail, referencing equipment models (e.g., HPLC conditions) and batch numbers of reagents. Pre-register methods on platforms like Protocols.io to enhance transparency. Reproducibility is further strengthened by validating results across multiple experimental models (e.g., 2D vs. 3D cell cultures) .

How can I resolve contradictions in existing data on this compound’s efficacy or toxicity?

Answer:

Perform a meta-analysis of conflicting studies to identify variables such as dosage ranges, assay conditions, or sample purity. For example, discrepancies in IC50 values may arise from differences in cell viability assays (MTT vs. ATP-based). Replicate key experiments under standardized conditions, and apply statistical tests (e.g., ANOVA) to assess significance. Qualitative methods, like iterative coding of experimental logs, can uncover procedural biases. Cross-disciplinary collaboration with statisticians or computational chemists may reveal overlooked confounding factors .

What ethical considerations are critical when using proprietary or shared data related to this compound?

Answer:

Secure ethical clearance for studies involving human/animal subjects. When using shared datasets (e.g., Cambridge English resources), adhere to licensing agreements and cite original sources. Avoid data manipulation by maintaining raw data archives and sharing them via repositories like Figshare. Acknowledge funding sources and conflicts of interest transparently. For proprietary compounds, ensure compliance with material transfer agreements (MTAs) and disclose limitations in publication methods sections .

How can interdisciplinary approaches enhance research on this compound’s applications?

Answer:

Integrate computational modeling (e.g., molecular docking) with wet-lab validation to predict and verify interactions. Collaborate with material scientists to explore this compound’s stability under varying temperatures or pH levels. Tailor communication for interdisciplinary audiences: emphasize mechanistic details for biologists and synthetic routes for chemists. Use visual aids (e.g., SAR tables, interaction diagrams) to bridge disciplinary jargon gaps. Pre-submission inquiries to journals can clarify audience expectations .

What methodologies are optimal for collecting primary data on this compound’s physicochemical properties?

Answer:

Combine quantitative techniques (e.g., NMR, mass spectrometry) with qualitative observations (crystallization behavior). For solubility studies, use standardized buffers and temperature-controlled shakers. Validate results with orthogonal methods: compare HPLC purity data with elemental analysis. Pre-test instruments for calibration and include internal standards (e.g., deuterated solvents in NMR). Surveys or focus groups with synthetic chemists can identify practical challenges in scaling up synthesis .

When should researchers prioritize qualitative vs. quantitative analysis for this compound studies?

Answer:

Use quantitative methods for hypothesis testing (e.g., dose-response curves, kinetic studies). Qualitative approaches are suited for exploratory research, such as identifying novel metabolites via untargeted metabolomics. Mixed-methods designs are valuable for complex questions: quantify bioavailability while interviewing clinicians about translational barriers. Ensure alignment with research objectives—qualitative data enrich interpretation but require rigorous coding frameworks to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.